molecular formula C7H14O2 B14437302 3-Hydroxyheptan-4-one CAS No. 74328-37-3

3-Hydroxyheptan-4-one

Cat. No.: B14437302
CAS No.: 74328-37-3
M. Wt: 130.18 g/mol
InChI Key: FYSSRTGEQSUBCY-UHFFFAOYSA-N
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Description

3-Hydroxyheptan-4-one is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyheptan-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of heptane-3,4-dione. This method ensures higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in heptane-3,4-dione.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Heptane-3,4-dione.

    Reduction: 3-Hydroxyheptan-4-ol.

    Substitution: Various substituted heptanones depending on the substituent introduced.

Scientific Research Applications

3-Hydroxyheptan-4-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyheptan-4-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing its reactivity and function.

Comparison with Similar Compounds

    4-Heptanone: Lacks the hydroxyl group, making it less reactive in certain reactions.

    3-Bromoheptan-4-one: Contains a bromine atom, which significantly alters its reactivity and applications.

    Heptane-3,4-dione: Contains two ketone groups, making it more prone to reduction reactions.

Uniqueness: 3-Hydroxyheptan-4-one’s combination of hydroxyl and ketone groups provides a unique balance of reactivity, making it versatile for various chemical transformations and applications.

Properties

CAS No.

74328-37-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-hydroxyheptan-4-one

InChI

InChI=1S/C7H14O2/c1-3-5-7(9)6(8)4-2/h6,8H,3-5H2,1-2H3

InChI Key

FYSSRTGEQSUBCY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)O

Origin of Product

United States

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